[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate
Description
Isoxazole derivatives are widely studied for their heterocyclic framework, which enables interactions with bacterial enzymes or biofilm matrices. This compound incorporates a dimethylsulfamoyl group, a methylanilino moiety, and a 3,5-dimethylisoxazole carboxylate core. Such substituents may enhance solubility, target specificity, or metabolic stability compared to simpler isoxazole analogs .
Properties
Molecular Formula |
C17H21N3O6S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[2-[5-(dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H21N3O6S/c1-10-6-7-13(27(23,24)20(4)5)8-14(10)18-15(21)9-25-17(22)16-11(2)19-26-12(16)3/h6-8H,9H2,1-5H3,(H,18,21) |
InChI Key |
WTCYFLFCMUSCSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)COC(=O)C2=C(ON=C2C)C |
Origin of Product |
United States |
Biological Activity
The compound [2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate is a complex organic molecule that exhibits significant biological activity. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C17H20N4O4S
- Molecular Weight : 372.44 g/mol
- IUPAC Name : [2-[5-(dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate
The presence of the dimethylsulfamoyl group and the oxazole ring contributes to its biological activity. The sulfonamide moiety is known for its role in various pharmacological effects, including antibacterial and antiparasitic activities.
Antimicrobial Properties
Several studies have indicated that compounds with similar structural features possess significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation. The dimethylsulfamoyl group enhances the compound's ability to interact with bacterial enzymes, potentially increasing its efficacy against resistant strains .
Antiparasitic Activity
Research has demonstrated that compounds related to this oxazole derivative exhibit antiparasitic effects. For example, studies have shown that sulfonamide derivatives can inhibit essential enzymes in parasites such as Plasmodium falciparum, which causes malaria. The mechanism often involves the inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in parasites.
The biological activity of [2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate can be attributed to its ability to:
- Inhibit Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for the survival of pathogens.
- Disrupt Cellular Processes : By interfering with nucleic acid synthesis and protein function within microbial cells, it can lead to cell death or inhibited growth.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives against a range of bacterial strains. The results indicated that compounds with a dimethylsulfamoyl group exhibited enhanced antimicrobial activity compared to their non-sulfamoyl counterparts. The study highlighted the importance of structural modifications in improving biological efficacy .
Antiparasitic Screening
Another study focused on the antiparasitic activity of related oxazole derivatives against Plasmodium spp. The findings revealed that these compounds effectively inhibited parasite growth in vitro, supporting their potential as therapeutic agents for malaria treatment .
Data Table: Comparison of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Some key areas of research include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The presence of the dimethylsulfamoyl group may enhance the compound's ability to inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation .
- Anti-inflammatory Properties : Compounds containing oxazole rings have been associated with anti-inflammatory effects. This could position the compound as a candidate for treating inflammatory diseases or conditions .
Research has indicated that derivatives of this compound can act as inhibitors of specific enzymes linked to disease progression. For instance:
- Enzyme Inhibition : Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This suggests that the compound could be explored for its potential to alleviate pain and inflammation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Reactions with Amines and Carboxylic Acids : The incorporation of dimethylsulfamoyl groups into aromatic amines has been a focus, leading to compounds with enhanced solubility and bioactivity .
- Molecular Docking Studies : Computational studies have been employed to predict how this compound interacts with biological targets at the molecular level, providing insights into its mechanism of action and potential efficacy .
Table 1: Comparison of Biological Activities
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| Dimethylsulfamoyl Aniline Derivative | Anticancer | |
| Oxazole Derivative | Anti-inflammatory | |
| Related Sulfamoyl Compounds | Enzyme Inhibition (COX) |
Table 2: Synthesis Pathways
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Dimethylsulfamoyl chloride + Aniline | Base Catalysis | Sulfamoyl Aniline |
| 2 | Sulfamoyl Aniline + Carboxylic Acid Derivative | Heat/Condensation | Target Compound |
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of sulfamoyl derivatives, it was found that certain modifications led to significant inhibition of cancer cell lines. The incorporation of the oxazole moiety was critical for enhancing cytotoxicity against breast cancer cells .
Case Study 2: Anti-inflammatory Mechanism
Research on related compounds demonstrated their effectiveness in reducing inflammation in animal models. The mechanism was attributed to the inhibition of COX enzymes, confirming the potential application of this class of compounds in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antimicrobial Activity
Compound A (PUB9): 2-(Cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
- Key Features: Nitrothiophene substituent at position 1. Cyclohexylamino group at position 2.
- Activity:
Compound B (PUB10): 2-(Benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
- Key Features: Nitrothiophene substituent at position 1. Benzylamino group at position 2.
- Activity:
Target Compound:
- Key Features: Dimethylsulfamoyl group replaces the nitrothiophene moiety. Methylanilino group instead of cyclohexylamino/benzylamino. 3,5-dimethylisoxazole carboxylate core.
- Hypothesized Activity: The dimethylsulfamoyl group may enhance solubility and confer sulfonamide-like antibacterial effects.
Structural and Functional Differences
Degradation Products and Stability
The target compound’s isoxazole core and sulfamoyl group may confer resistance to hydrolysis compared to beta-lactam derivatives like amoxicillin, which degrade into inactive forms .
Preparation Methods
Representative Procedure:
-
Reactant : Methyl N-(2-oxopropyl)glycine (10 mmol).
-
Conditions : Phosphorus oxychloride (1.5 eq) at 90°C for 30 minutes (source).
-
Workup : Neutralization with NaOH, extraction with ethyl acetate, and purification via column chromatography.
Key Challenge : Regioselectivity in cyclization is controlled by steric effects of methyl groups, favoring 3,5-dimethyl substitution.
Esterification to 3,5-Dimethyl-1,2-Oxazole-4-Carboxylate
The carboxylic acid is converted to an active ester for subsequent coupling. Ethyl chloroformate or DCC-mediated esterification is commonly used.
Optimized Conditions:
-
Reagent : Thionyl chloride (2 eq) in ethanol at reflux (source).
-
Alternative : Microwave-assisted esterification with Burgess reagent reduces reaction time to 2 minutes (source).
Synthesis of 5-(Dimethylsulfamoyl)-2-Methylaniline
The aniline derivative is prepared through sulfonation and dimethylation:
Step 3a: Sulfonation of 2-Methylaniline
Step 3b: Dimethylation
-
Conditions : Dimethylamine (2 eq) in THF, 0°C to RT.
-
Workup : Aqueous extraction and recrystallization from ethanol.
Coupling of Oxazole Ester and Aniline Derivative
The final step involves forming the amide bond between the oxazole ester and the sulfamoylated aniline.
Procedure:
-
Activation : Oxazole-4-carboxylate (1 eq) is treated with oxalyl chloride to form the acyl chloride.
-
Coupling : React with 5-(dimethylsulfamoyl)-2-methylaniline (1.1 eq) in DCM, catalyzed by DMAP.
Critical Factor : Steric hindrance from methyl groups necessitates prolonged reaction times (12–24 hours).
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
-
Regioselectivity in Cyclization : Use of bulky bases (e.g., DIPEA) improves 3,5-dimethyl selectivity (source).
-
Sulfamoylation Side Reactions : Controlled addition of chlorosulfonic acid minimizes polysulfonation (source).
-
Ester Hydrolysis Risk : Anhydrous conditions during esterification prevent back-hydrolysis (source ).
Q & A
Q. What are the recommended synthetic routes for [compound], and how can reaction conditions be optimized for higher yield?
The synthesis of structurally complex oxazole derivatives often involves condensation reactions or multi-step protocols. A general approach includes refluxing intermediates with catalysts (e.g., sodium acetate) in acetic acid, as demonstrated in analogous oxazole syntheses . Optimization can involve:
- Reaction Time : Extending reflux duration (3–5 hours) to ensure complete conversion, monitored via TLC or HPLC.
- Temperature Control : Maintaining consistent reflux temperatures to avoid side reactions.
- Catalyst Ratio : Adjusting sodium acetate stoichiometry to improve imine formation efficiency.
- Workup : Filtering crystalline precipitates and sequential washing (acetic acid, ethanol, ether) to remove unreacted starting materials .
Q. How should researchers approach the purification and characterization of [compound] to ensure structural fidelity?
Post-synthesis purification is critical. Key steps include:
- Recrystallization : Use DMF/acetic acid mixtures to isolate high-purity crystals .
- Chromatography : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates.
- Characterization :
- Melting Point Analysis : Compare observed mp with literature values (e.g., 182–183°C for analogous oxazole-carboxylic acids ).
- Spectroscopy : Confirm structure via H/C NMR (e.g., oxazole ring protons at δ 6.5–8.0 ppm) and HRMS.
- Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values.
Q. What analytical techniques are most effective in confirming the identity and purity of [compound] in academic research?
- HPLC-PDA : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>97% by area normalization) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]).
- FT-IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm for ester and oxazole moieties).
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic stability of [compound] in biological systems?
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) at 37°C, and quantify parent compound depletion via LC-MS/MS.
- CYP Inhibition Studies : Use fluorescent probes to assess cytochrome P450 interactions.
- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
Q. What methodologies are appropriate for resolving discrepancies in reported physicochemical properties of [compound] across studies?
- Cross-Validation : Replicate synthesis and characterization under standardized conditions (e.g., identical solvent systems for mp determination) .
- Advanced Crystallography : Single-crystal X-ray diffraction to unambiguously confirm stereochemistry and solid-state packing.
- Thermogravimetric Analysis (TGA) : Differentiate between polymorphs or hydrate/solvate forms that may affect reported mp values.
Q. In studying [compound]'s environmental fate, what experimental models best simulate its degradation pathways?
- Abiotic Degradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–9) to study photolysis .
- Biotic Transformation : Use OECD 301B Ready Biodegradability tests with activated sludge to assess microbial breakdown.
- Soil Sorption Studies : Determine (organic carbon partition coefficient) via batch equilibrium experiments .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
